Longipedunin C
Description
Longipedunin C is a dibenzocyclooctadiene lignan isolated primarily from Kadsura longipedunculata (Schisandraceae), a plant widely used in Traditional Chinese Medicine (TCM) for treating inflammation, liver disorders, and kidney-related syndromes . Structurally, it features a unique dibenzocyclooctadiene skeleton with a benzoyl substituent, contributing to its molecular weight of 506.5 g/mol . First reported in 2016, this compound was identified as a novel lignan from the methanol extract of K. longipedunculata stems, alongside other compounds like Longipedunin D and Renchangianins A-B .
Pharmacologically, this compound is recognized as a bioactive component in AS1350, a TCM formula used to treat Kidney-Yang Deficiency Syndrome (KYDS). It modulates metabolic pathways such as fatty acid biosynthesis, cAMP/cGMP signaling, and neuroactive ligand-receptor interactions, restoring metabolic homeostasis in KYDS models . Its inclusion in AS1350 highlights its role in multi-target therapeutic strategies, though detailed mechanistic studies remain ongoing .
Properties
Molecular Formula |
C29H30O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)26(33-4)24(30)22(18)23-19(13-21-27(28(23)34-5)36-14-35-21)25(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,25,30H,11,14H2,1-5H3/t15-,16-,25-/m1/s1 |
InChI Key |
IPBBTFKVCWRSIK-WHEFHEQHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC |
Synonyms |
longipedunin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Longipedunin C belongs to the dibenzocyclooctadiene lignan family, characterized by a bicyclic core with oxygenated substituents. Key structural analogs include:
Key Structural Insights :
- This compound and B differ in their C-9 substituents (benzoyl vs. acetyl), influencing their molecular weights and hydrophobicity .
- Schisandrin lacks the complex esterification seen in this compound, resulting in lower molecular weight and distinct bioavailability .
- Heilaohulignan C and Kadsuralignan I share the dibenzocyclooctadiene core but exhibit variations in oxygenated groups, affecting their biological activity .
Pharmacological Activity Comparison
2.2.1. Cytotoxicity
Insights :
- This compound’s therapeutic role in AS1350 focuses on metabolic regulation rather than direct cytotoxicity, unlike Heilaohulignan C, which shows potent anti-cancer activity .
- Substituent type (e.g., benzoyl in this compound vs. methylenedioxy in Heilaohulignan C) correlates with cytotoxic potency .
2.2.2. Anti-HIV Activity
- Gomisin G (a schisandrin-related lignan) demonstrates strong anti-HIV activity, suggesting structural flexibility within dibenzocyclooctadienes for antiviral applications .
Metabolic and Target Pathways
Insights :
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